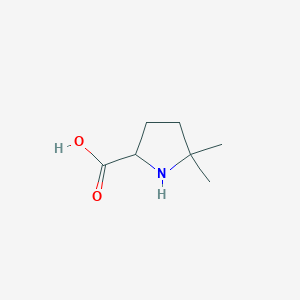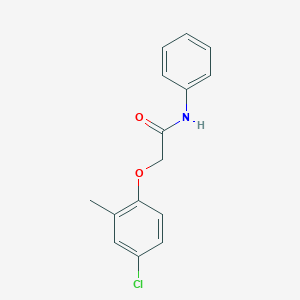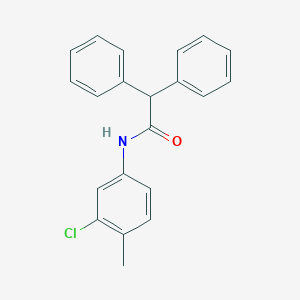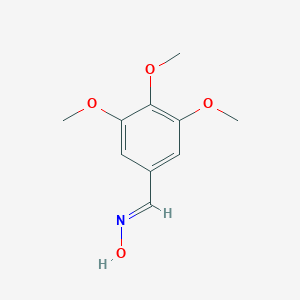
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-IPN, is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazinecarboxamide, which is a well-known organic compound used in the synthesis of various drugs and other chemical compounds. 2-IPN has been found to have several biochemical and physiological effects, making it a valuable tool in scientific research. In
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylpropylidene)- is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with aldehydes and ketones, forming imine intermediates that can be further reacted to form various compounds. Additionally, it has been shown to react with metal ions, forming coordination complexes.
Biochemical and Physiological Effects
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has been found to have several biochemical and physiological effects. It has been shown to have antitumor activity in vitro, meaning it can inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant activity, meaning it can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, meaning it can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. Additionally, it has a wide range of applications in various fields of research. However, it also has some limitations. It can be toxic in high concentrations, and its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of Hydrazinecarboxamide, 2-(1-methylpropylidene)- in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using Hydrazinecarboxamide, 2-(1-methylpropylidene)- as a building block. Additionally, the use of Hydrazinecarboxamide, 2-(1-methylpropylidene)- in coordination chemistry could lead to the development of new materials with unique properties. Finally, further research into the mechanism of action of Hydrazinecarboxamide, 2-(1-methylpropylidene)- could lead to a better understanding of its biological effects and potential therapeutic applications.
Conclusion
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, is a valuable tool in scientific research due to its wide range of applications and biochemical and physiological effects. Its ease of synthesis and availability make it a cost-effective reagent for lab experiments. While its mechanism of action is not well understood, further research into its biological effects could lead to the development of new pharmaceuticals and other materials.
Métodos De Síntesis
The synthesis of Hydrazinecarboxamide, 2-(1-methylpropylidene)- involves the reaction of hydrazinecarboxamide with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of Hydrazinecarboxamide, 2-(1-methylpropylidene)-. The purity of the synthesized compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has been widely used in scientific research as a reagent and a building block for the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the development of new materials, such as polymers and resins. Hydrazinecarboxamide, 2-(1-methylpropylidene)- has also been used as a ligand in coordination chemistry, which is the study of the interaction between metal ions and other molecules.
Propiedades
Número CAS |
624-46-4 |
|---|---|
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
[(Z)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4- |
Clave InChI |
TYLYPMBEMALHLV-DAXSKMNVSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)N)/C |
SMILES |
CCC(=NNC(=O)N)C |
SMILES canónico |
CCC(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)





![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)


![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
